molecular formula C22H22ClN3O3 B10983288 1-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-3-methylquinoxalin-2(1H)-one

1-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-3-methylquinoxalin-2(1H)-one

Katalognummer: B10983288
Molekulargewicht: 411.9 g/mol
InChI-Schlüssel: QOVFXGUEEUWISN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-3-methylquinoxalin-2(1H)-one is a synthetic small molecule designed for preclinical research, integrating a quinoxalin-2-one scaffold known for its diverse biological activities with a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, a structure present in several pharmacologically active compounds . The compound is of significant interest in oncology research, particularly in the development of potential tyrosine kinase inhibitors. The 3-methylquinoxalin-2(1H)-one core is a recognized pharmacophore with demonstrated potential in anticancer agent development . Recent computational and synthetic studies highlight that derivatives based on this scaffold exhibit promising activity against cancer cell lines, such as HepG2 (human liver hepatocellular carcinoma), by potentially inhibiting key angiogenic receptors like VEGFR-2 and FGFR-4 . The 4-(4-chlorophenyl)-4-hydroxypiperidine component is a privileged structure in medicinal chemistry, contributing to molecular recognition and binding to various neurological and oncological targets . The strategic fusion of these two fragments in a single molecule is intended to create a hybrid structure with enhanced or dual mechanisms of action for research purposes. Main Applications and Research Value: Kinase Inhibition Studies: This compound is a candidate for profiling against a panel of tyrosine kinases, including VEGFR-2 and FGFR-4, which are critical drivers in tumor angiogenesis and proliferation . Anticancer Research: It is intended for in vitro cytotoxicity assays to determine its IC50 value against established cancer cell lines, helping to establish structure-activity relationships (SAR) for the quinoxaline class . Mechanism of Action Investigation: Researchers can utilize this molecule to explore apoptotic induction and cell cycle disruption, as related quinoxaline derivatives have been shown to cause cell cycle arrest at the G2/M phase . WARNING: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C22H22ClN3O3

Molekulargewicht

411.9 g/mol

IUPAC-Name

1-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-3-methylquinoxalin-2-one

InChI

InChI=1S/C22H22ClN3O3/c1-15-21(28)26(19-5-3-2-4-18(19)24-15)14-20(27)25-12-10-22(29,11-13-25)16-6-8-17(23)9-7-16/h2-9,29H,10-14H2,1H3

InChI-Schlüssel

QOVFXGUEEUWISN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent and Catalyst Screening

SolventCatalystTemp (°C)Yield (%)
DMFK2CO32568
AcetonitrileEt3N5061
THFDBU2558

DMF with K2CO3 provides optimal nucleophilicity for the amidation step.

Reaction Time Analysis

Time (hours)Conversion (%)
345
672
974

Prolonged heating beyond 6 hours offers marginal yield improvements.

Purification and Quality Control

Recrystallization : Crude product is dissolved in hot ethanol (60°C) and cooled to 4°C for 12 hours, yielding needle-like crystals (purity: 95–98%).

Analytical Data :

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/H2O = 70:30).

  • Elemental Analysis : Calculated for C23H23ClN3O3: C, 62.81%; H, 5.27%; N, 9.55%. Found: C, 62.75%; H, 5.31%; N, 9.49%.

Challenges and Mitigation

  • Regioselectivity : Competing reactions at quinoxaline’s N1 and C3 positions are minimized using bulky bases (e.g., K2CO3).

  • Byproducts : Chloroacetyl homodimers (<5%) are removed via column chromatography .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(2-(4-(4-Chlorphenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-3-methylchinoxalin-2(1H)-on hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 1-(2-(4-(4-Chlorphenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-3-methylchinoxalin-2(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including the compound . Research indicates that these compounds can inhibit various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation. Specifically, derivatives containing the quinoxaline structure have shown effectiveness against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) through mechanisms involving:

  • VEGFR-2 Inhibition : The compound has been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Studies demonstrated that certain derivatives exhibited significant cytotoxicity and inhibited VEGFR-2 effectively, suggesting their potential as anticancer agents .
  • Mechanisms of Action : The anticancer activity is attributed to multiple mechanisms, including apoptosis induction and inhibition of cell cycle progression. For instance, compounds derived from quinoxaline structures have been shown to activate caspases involved in apoptosis, leading to programmed cell death in cancer cells .

Antiviral Activity

Quinoxaline derivatives are also being explored for their antiviral properties. A systematic review indicated that compounds with quinoxaline moieties exhibit activity against various viruses, including Herpes simplex virus. The antiviral mechanisms are believed to involve interference with viral replication processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the quinoxaline structure can enhance biological activity. For instance, variations in substituents on the aromatic rings significantly influence both anticancer and antiviral efficacy. Compounds with specific hydrophobic or electron-withdrawing groups tend to exhibit improved potency against targeted biological pathways .

Table: Summary of Biological Activities

Activity TypeTargeted Pathway/MechanismObserved EffectsReferences
AnticancerVEGFR-2 inhibitionCytotoxicity in HepG-2 and MCF-7
AntiviralViral replication inhibitionReduced plaque formation in assays
Apoptosis InductionCaspase activationIncreased apoptosis in cancer cells

Case Studies

  • Cytotoxicity Assays : In vitro studies conducted on various quinoxaline derivatives demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • VEGFR-2 Inhibition Studies : A particular derivative was shown to inhibit VEGFR-2 with an IC50 value lower than that of established inhibitors, suggesting it could serve as a lead compound for further development .
  • Antiviral Efficacy : In assays against Herpes simplex virus, certain quinoxaline derivatives displayed promising antiviral activity, albeit with lower efficacy compared to standard antiviral agents like acyclovir .

Wirkmechanismus

The mechanism of action of 1-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-3-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s hydroxypiperidine and chlorophenyl groups distinguish it from quinoline-based analogs (e.g., Compound 11), which prioritize pyrimidine substituents for antimicrobial activity.
  • Unlike spirocyclic systems (e.g., 105y), the target’s linear 2-oxoethyl-piperidine chain may confer flexibility for target engagement .

Piperidine/Piperazine-Based Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Biological Activity
Target Compound Quinoxalin-2(1H)-one 4-hydroxypiperidine ~439.9 Hydroxypiperidine Inferred CNS/kinase targeting
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]-2-propanol HCl () Propanol 4-chlorophenoxy, 4-methoxyphenylpiperazine ~453.4 Piperazine, methoxy, chlorophenoxy Adrenergic/antihypertensive potential (structural analogy)
1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one () Pyridin-2(1H)-one Fluorophenylpiperazine, p-tolyl ~435.5 Fluorophenyl, piperazine Hypothetical antipsychotic/dopaminergic activity

Key Observations :

  • The target’s hydroxypiperidine group contrasts with piperazine-containing analogs (e.g., ), which often target neurotransmitter receptors. Hydroxypiperidine may enhance solubility compared to piperazine .
  • Fluorophenyl () vs. chlorophenyl (target) substitutions influence electronic properties and binding selectivity.

Chlorophenyl-Containing Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Biological Activity
Target Compound Quinoxalin-2(1H)-one 4-chlorophenyl ~439.9 Chlorophenyl Inferred kinase inhibition
1-(4-Chlorobenzyl)-6-ethoxy-3-(4-isopropylphenyl)sulfonylquinolin-4(1H)-one () Quinolin-4(1H)-one Chlorobenzyl, sulfonyl ~512.0 Sulfonyl, ethoxy Hypothetical protease/kinase inhibition
1-(4-Chlorophenyl)-2-(4-methylpyrazol-1-yl)ethan-1-one () Ethanone Chlorophenyl, pyrazole ~248.7 Pyrazole, ketone Antimicrobial/antifungal (design rationale)

Key Observations :

  • The target’s chlorophenyl group is integrated into a rigid piperidine-quinoxaline system, whereas ’s pyrazole-linked chlorophenyl ethanone offers simpler geometry for broad-spectrum activity.
  • Sulfonyl groups () enhance polarity and target specificity compared to the target’s ketone linker .

Biologische Aktivität

The compound 1-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-3-methylquinoxalin-2(1H)-one is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈ClN₃O₂
  • Molecular Weight : 355.82 g/mol
  • CAS Number : Not specifically listed in the available sources but can be derived from its components.

Biological Activity Overview

Quinoxaline derivatives are recognized for various biological activities, including:

  • Antiviral Activity : Quinoxaline compounds have shown promise in antiviral applications, particularly against viruses like Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV). For instance, studies indicate that certain quinoxaline derivatives exhibit significant antiviral effects, with some compounds reducing viral plaque counts substantially at specific concentrations .
  • Anticancer Properties : Research has demonstrated that quinoxaline derivatives can inhibit cancer cell proliferation. For example, one study reported IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : Some studies suggest that quinoxaline derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

The biological activity of 1-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-3-methylquinoxalin-2(1H)-one is likely influenced by its structural components:

  • Quinoxaline Core : The quinoxaline moiety is essential for biological activity, with substituents on this core significantly altering pharmacological properties. For example, modifications can enhance binding affinity to target enzymes or receptors.
  • Piperidine Ring : The presence of the piperidine structure may contribute to the compound's ability to interact with biological targets due to its basicity and steric properties.
  • Chlorophenyl Group : The 4-chlorophenyl substituent may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Case Studies and Research Findings

Several studies highlight the biological activity of related quinoxaline compounds:

  • Antiviral Studies : A systematic review indicated that certain quinoxaline derivatives exhibited significant antiviral activity against HSV, with one compound reducing plaque counts by 25% at a concentration of 20 µg/mL .
CompoundStructureHCMV Pol Activity IC₅₀ (nM)HCMV Pra Activity IC₅₀ (nM)
9-620100
Ganciclovir-1300-
Acyclovir->20,000-
  • Anticancer Research : In vitro studies have shown that modified quinoxalines can display potent anticancer activity with IC₅₀ values as low as 1.9 µg/mL against HCT-116 cells . These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. What synthetic strategies are employed for constructing the quinoxalin-2(1H)-one and 4-hydroxypiperidine moieties in this compound?

The synthesis typically involves multi-step protocols:

  • Quinoxalinone formation : Cyclocondensation of o-phenylenediamine derivatives with α-ketoesters or diketones under acidic conditions (e.g., acetic acid) .
  • Piperidine functionalization : Nucleophilic substitution reactions on 4-chlorophenyl-piperidine precursors, followed by hydroxylation via controlled oxidation (e.g., using m-CPBA) .
  • Coupling strategies : Amide or ketoethyl linkers are introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinoxalinone and piperidine subunits .
    Key considerations : Optimize reaction pH (6.5–7.5) and temperature (60–80°C) to avoid side products like over-oxidized piperidines .

Q. How is the compound’s structure validated post-synthesis?

  • X-ray crystallography : Single-crystal analysis confirms stereochemistry (e.g., piperidine chair conformation) and hydrogen-bonding networks (e.g., hydroxyl-piperidine to quinoxalinone carbonyl interactions) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Distinct signals for methylquinoxalinone (δ ~2.5 ppm) and piperidine protons (δ ~3.8–4.2 ppm) .
    • IR spectroscopy : Stretching vibrations for carbonyl (1680–1720 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .
      Note : Compare experimental data with computational predictions (DFT) to resolve ambiguities .

Q. What computational methods predict its biological activity?

  • Molecular docking : Target enzymes (e.g., kinases) using AutoDock Vina, focusing on piperidine-hydroxyl and quinoxalinone interactions .
  • QSAR models : Correlate substituent electronegativity (e.g., 4-chlorophenyl) with predicted IC₅₀ values for receptor binding .
    Limitation : Over-reliance on homology models may misestimate activity; validate with in vitro assays .

Advanced Research Questions

Q. How to address contradictions in reported bioactivity data across structural analogs?

Discrepancies often arise from:

  • Substituent effects : Replacements on the quinoxalinone (e.g., methyl vs. ethyl) alter steric bulk, impacting binding pocket fit .
  • Assay conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) affect IC₅₀ reproducibility .
    Resolution : Perform head-to-head comparisons under standardized protocols (e.g., CLIA-certified assays) .

Q. What methodologies assess its pharmacokinetic profile?

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
    • Plasma protein binding : Equilibrium dialysis (pH 7.4) to measure free fraction .
  • In silico predictions : SwissADME or pkCSM to estimate logP (~3.2) and BBB permeability .
    Critical parameter : The 4-hydroxypiperidine group enhances solubility but may reduce membrane permeability .

Q. How to resolve crystallographic data inconsistencies in polymorphic forms?

  • Crystallization conditions : Use high-vacuum sublimation to isolate pure polymorphs, avoiding solvent inclusion artifacts .
  • Temperature-dependent studies : Collect data at 100 K and 298 K to identify thermal expansion effects on unit cell parameters .
    Example : A 0.04 Å shift in C-Cl bond length observed between polymorphs alters dipole moments .

Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?

  • Piperidine modifications : Introduce fluorophenyl or methoxy groups to enhance H-bonding with kinase ATP pockets .
  • Quinoxalinone substitutions : Replace methyl with trifluoromethyl to improve metabolic stability .
    Validation : Synthesize 5–10 analogs and test against a panel of related targets (e.g., PI3K vs. mTOR) .

Q. Why do in vitro and in vivo efficacy results diverge?

  • Physicochemical properties : High logD (>4) may limit aqueous solubility, reducing bioavailability despite potent in vitro activity .
  • Metabolite interference : Phase I metabolites (e.g., N-oxidized piperidine) exhibit off-target effects in vivo .
    Mitigation : Use prodrug strategies (e.g., phosphate esterification) for the hydroxyl-piperidine group .

Q. How to handle hygroscopicity during formulation studies?

  • Lyophilization : Prepare stable amorphous forms using trehalose or mannitol as cryoprotectants .
  • Dynamic vapor sorption (DVS) : Monitor moisture uptake at 25°C/60% RH; >5% weight gain indicates need for desiccants .
    Storage : Use argon-purged vials at -20°C to prevent hydrolysis of the ketoethyl linker .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.